(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
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Overview
Description
(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of (4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-pyrazin-2-yl-1,3,4-oxadiazol-2-amine: Another oxadiazole derivative with similar structural features.
2,5-disubstituted-1,3,4-oxadiazoles: Compounds with various substituents on the oxadiazole ring, exhibiting different properties and applications.
Uniqueness
(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions with biological targets or materials with unique characteristics.
Properties
IUPAC Name |
[4-(3,5-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3S/c21-14-10-15(22)12-16(11-14)24-13-19(20(25)23-8-4-1-5-9-23)28(26,27)18-7-3-2-6-17(18)24/h2-3,6-7,10-13H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLWTEHHVKYKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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